molecular formula C9H5BrN2O4 B1529921 2-(4-Bromo-5-cyano-2-nitrophenyl)acetic acid CAS No. 1805521-32-7

2-(4-Bromo-5-cyano-2-nitrophenyl)acetic acid

Cat. No. B1529921
CAS RN: 1805521-32-7
M. Wt: 285.05 g/mol
InChI Key: OPRZGANPYRXPAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds like cyanoacetamides can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular formula of “2-(4-Bromo-5-cyano-2-nitrophenyl)acetic acid” is C8H6BrNO4 . The average mass is 260.042 Da and the monoisotopic mass is 258.947998 Da .


Chemical Reactions Analysis

In organic synthesis, similar compounds like 2-nitrophenylacetic acid can be used as a protecting group for primary alcohols . The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride . The protecting group is selectively removed using zinc and ammonium chloride, and is compatible with other existing alcohol protecting groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 2-nitrophenylacetic acid include a molar mass of 181.15 g/mol, appearance as a yellow to pale brown crystalline powder, density of 1.4 g/cm3, boiling point of 141 °C, and solubility in water of 0.1417% at 20 °C .

Safety And Hazards

While the specific safety and hazards for “2-(4-Bromo-5-cyano-2-nitrophenyl)acetic acid” are not mentioned in the search results, similar compounds like 2-nitrophenylacetic acid are labeled as irritants . The GHS labelling includes a signal word of warning and hazard statements H315, H319, H335, H341 .

Future Directions

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents . This suggests that “2-(4-Bromo-5-cyano-2-nitrophenyl)acetic acid” and similar compounds could have potential applications in the field of medicinal chemistry.

properties

IUPAC Name

2-(4-bromo-5-cyano-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c10-7-3-8(12(15)16)5(2-9(13)14)1-6(7)4-11/h1,3H,2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRZGANPYRXPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C#N)Br)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-5-cyano-2-nitrophenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromo-5-cyano-2-nitrophenyl)acetic acid
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2-(4-Bromo-5-cyano-2-nitrophenyl)acetic acid
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2-(4-Bromo-5-cyano-2-nitrophenyl)acetic acid
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2-(4-Bromo-5-cyano-2-nitrophenyl)acetic acid
Reactant of Route 5
2-(4-Bromo-5-cyano-2-nitrophenyl)acetic acid
Reactant of Route 6
2-(4-Bromo-5-cyano-2-nitrophenyl)acetic acid

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